N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
CAS No.: 891127-44-9
Cat. No.: VC5315467
Molecular Formula: C15H9BrN4O4
Molecular Weight: 389.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891127-44-9 |
|---|---|
| Molecular Formula | C15H9BrN4O4 |
| Molecular Weight | 389.165 |
| IUPAC Name | N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C15H9BrN4O4/c16-11-5-1-10(2-6-11)14-18-19-15(24-14)17-13(21)9-3-7-12(8-4-9)20(22)23/h1-8H,(H,17,19,21) |
| Standard InChI Key | OQLSYNBPVJHSOR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a 4-nitrobenzamide substituent. The IUPAC name reflects this arrangement: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide. Key structural attributes include:
-
Bromophenyl moiety: Enhances lipophilicity and electron-withdrawing effects, potentially influencing receptor binding.
-
Nitrobenzamide group: Contributes to π-stacking interactions and hydrogen bonding with biological targets.
-
Oxadiazole ring: Imparts metabolic stability and rigidity, common in bioactive molecules.
The compound’s SMILES notation (C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br) and InChIKey (OQLSYNBPVJHSOR-UHFFFAOYSA-N) further delineate its connectivity and stereoelectronic properties.
Synthetic Pathways and Methodologies
General Synthesis of Oxadiazole Derivatives
The synthesis of 1,3,4-oxadiazoles typically involves cyclization of diacylhydrazides using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide, a plausible route includes:
-
Formation of the oxadiazole ring: Reaction of 4-bromobenzohydrazide with 4-nitrobenzoyl chloride, followed by cyclization under acidic conditions.
-
Amidation: Coupling the intermediate oxadiazole amine with activated nitrobenzoyl derivatives using carbodiimide-based reagents.
| Reaction Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | POCl₃, reflux | Catalytic Lewis acids (e.g., ZnCl₂) |
| Amidation | EDC/HOBt, DMF | Microwave-assisted synthesis |
Table 1: Key synthetic steps and optimization strategies for oxadiazole derivatives.
Biological Activities and Mechanisms of Action
Anticancer Activity
The bromophenyl and nitro groups enhance DNA intercalation and topoisomerase inhibition. Related compounds demonstrate:
-
Cytotoxicity: IC₅₀ values of 1.5–4.2 µM against MCF-7 (breast) and A549 (lung) cancer cells.
-
Apoptosis induction: Caspase-3 activation and PARP cleavage observed in treated cells.
Research Findings from Structural Analogs
Neuroprotective and Anti-Alzheimer’s Effects
Compounds SD-4 and SD-6 (structurally similar oxadiazoles) exhibit:
-
hAChE inhibition: IC₅₀ = 0.753 ± 0.018 µM (SD-4), surpassing donepezil (IC₅₀ = 1.413 µM) .
-
Blood-brain barrier permeability: PAMPA-BBB assay values >4.8 × 10⁻⁶ cm/s, indicating CNS+ potential .
| Compound | hAChE IC₅₀ (µM) | BBB Permeability (Pₑ × 10⁻⁶ cm/s) | Neuroprotection (% cell viability) |
|---|---|---|---|
| SD-4 | 0.753 ± 0.018 | 6.127 ± 0.019 | 82.47% (20 µM) |
| SD-6 | 0.698 ± 0.022 | 5.643 ± 0.021 | 83.57% (20 µM) |
| Donepezil | 1.413 ± 0.017 | 5.264 ± 0.022 | 81.29% (20 µM) |
Table 2: Comparative neuropharmacological profiles of oxadiazole analogs .
Aβ Aggregation Inhibition
In Thioflavin T assays, SD-6 reduces Aβ₁–₄₂ aggregation by 81% at 20 µM, outperforming donepezil (72%) . Molecular docking suggests interactions with Aβ’s hydrophobic core via the bromophenyl group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume